molecular formula C8H16N2 B13558057 N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine

Katalognummer: B13558057
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: CYSIRRZWADCQSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the dimethylamino group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting a suitable 1,3-bis-electrophile with a 1,1-bis-nucleophile to form the spirocyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-azaspiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the dimethylamino group.

    1-azaspiro[3.3]heptane: Another spirocyclic amine with a different substitution pattern.

    tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbamate: A derivative used in research for its unique properties

Uniqueness

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine

InChI

InChI=1S/C8H16N2/c1-10(2)7-3-8(4-7)5-9-6-8/h7,9H,3-6H2,1-2H3

InChI-Schlüssel

CYSIRRZWADCQSB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CC2(C1)CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.